(2-Hydrazinyl-6-methylpyrimidin-4-yl)hydrazine;hydrochloride
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Overview
Description
(2-Hydrazinyl-6-methylpyrimidin-4-yl)hydrazine;hydrochloride is a chemical compound with significant applications in various fields of scientific research. This compound is known for its unique structure, which includes a pyrimidine ring substituted with hydrazine groups. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydrazinyl-6-methylpyrimidin-4-yl)hydrazine typically involves the reaction of 2,4-dichloro-6-methylpyrimidine with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
(2-Hydrazinyl-6-methylpyrimidin-4-yl)hydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The hydrazine groups can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyrimidine oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
(2-Hydrazinyl-6-methylpyrimidin-4-yl)hydrazine;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (2-Hydrazinyl-6-methylpyrimidin-4-yl)hydrazine involves its interaction with specific molecular targets. The hydrazine groups can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition of their activity. This compound can also interfere with DNA synthesis and repair mechanisms, contributing to its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Hydrazino-6-methylpyrimidin-2-yl)phenol
- (2-Hydrazinyl-6-methylpyrimidin-4-yl)methanol
- 2-(4-Hydrazino-6-methylpyrimidin-2-yl)phenol
Uniqueness
(2-Hydrazinyl-6-methylpyrimidin-4-yl)hydrazine;hydrochloride is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical reactivity and biological activity. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs .
Properties
CAS No. |
73941-15-8 |
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Molecular Formula |
C5H11ClN6 |
Molecular Weight |
190.63 g/mol |
IUPAC Name |
(2-hydrazinyl-6-methylpyrimidin-4-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C5H10N6.ClH/c1-3-2-4(10-6)9-5(8-3)11-7;/h2H,6-7H2,1H3,(H2,8,9,10,11);1H |
InChI Key |
FIRXRFGBHQXRBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NN)NN.Cl |
Origin of Product |
United States |
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